4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine
Description
Overview of Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffolds in Modern Organic Chemistry
The pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a prominent heterocyclic system that has attracted considerable interest from medicinal chemists. mdpi.com This structural motif is present in a variety of therapeutic agents, underscoring its importance as a "privileged scaffold" in drug discovery. mdpi.com The fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets. Consequently, derivatives of pyrrolo[3,2-c]pyridine have been investigated for a wide range of pharmacological activities. For instance, certain derivatives have shown potential as kinase inhibitors, which are crucial in the development of anticancer and anti-arthritic therapies. mdpi.com The versatility of this scaffold allows for the synthesis of large libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.
The Significance of Nitro-Substituted Heteroaromatic Systems in Synthetic Methodologies
Nitro-substituted heteroaromatic systems are pivotal intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group. This functional group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is extensively exploited in the construction of complex molecules, where the nitro group can be displaced by a variety of nucleophiles to introduce new functionalities.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a range of other important chemical entities. Most notably, it can be readily reduced to an amino group, which is a key building block in the synthesis of numerous pharmaceuticals and other biologically active compounds. The presence of a nitro group in a heteroaromatic system, therefore, opens up a multitude of synthetic possibilities, allowing for the late-stage functionalization and diversification of molecular scaffolds. This synthetic utility makes nitro-substituted heterocycles, such as 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine , valuable precursors in the development of novel chemical entities.
A plausible synthetic route to access the This compound core can be envisioned based on established methodologies for the synthesis of related pyrrolopyridine derivatives. nih.gov A potential starting material is 2-bromo-5-methylpyridine. This could undergo oxidation to the corresponding N-oxide, followed by nitration to introduce the nitro group at the 4-position of the pyridine ring, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov Subsequent reaction with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) could then facilitate the formation of the fused pyrrole ring, leading to the desired This compound skeleton. nih.gov
Identification of Research Gaps and Opportunities in the Chemistry of this compound
Despite the established importance of both the pyrrolo[3,2-c]pyridine scaffold and nitro-substituted heteroaromatics, a comprehensive investigation into the specific chemistry of This compound appears to be an area with significant room for exploration. A detailed survey of the scientific literature reveals a scarcity of dedicated research on this particular compound. While synthetic strategies for related structures provide a foundational understanding, the specific reactivity, and full synthetic potential of This compound remain largely uncharted.
This knowledge gap presents a number of exciting research opportunities. A primary focus would be the systematic investigation of the compound's reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the pyrrolo[3,2-c]pyridine core is expected to impart unique chemical properties. Exploring its behavior in various organic transformations, such as nucleophilic aromatic substitution at the position bearing the nitro group, or electrophilic substitution on the electron-rich pyrrole ring, could unveil novel synthetic pathways.
Furthermore, the development and optimization of a robust and scalable synthesis for This compound is a crucial first step. While a potential route can be postulated, its experimental validation and refinement would be of significant value to the synthetic community.
The following table summarizes the key characteristics and potential research directions for This compound :
| Feature | Description | Research Opportunity |
| Scaffold | Pyrrolo[3,2-c]pyridine (5-Azaindole) | Exploration of biological activities based on this privileged core. |
| Substituents | 4-Methyl, 3-Nitro | Investigation of the combined electronic effects on reactivity and regioselectivity. |
| Synthesis | Not explicitly documented | Development and optimization of a reliable synthetic route. |
| Reactivity | Largely unexplored | Systematic study of its behavior in various organic reactions (e.g., nucleophilic and electrophilic substitutions, reductions). |
| Applications | Undetermined | Potential as a versatile building block for the synthesis of novel functional molecules, including potential pharmaceutical agents. |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)10-4-7(8)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSWDAPHDUXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268720 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-83-5 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine
Retrosynthetic Analysis of the 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine Framework
A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection approaches. The core 1H-pyrrolo[3,2-c]pyridine scaffold can be conceptually disassembled to reveal key precursors.
A primary disconnection can be made at the pyrrole (B145914) ring, suggesting a formation from a substituted pyridine (B92270) precursor. This leads to two main strategies:
Strategy A: Annulation of the pyrrole ring onto a pre-functionalized pyridine. This approach involves disconnecting the C-N and C-C bonds of the pyrrole ring. A logical precursor would be a 3-amino-4-methylpyridine (B17607) derivative, which can then be cyclized to form the pyrrole ring. The nitro group could be introduced either before or after the formation of the bicyclic system.
Strategy B: Construction from a nitro-containing pyridine building block. In this strategy, the nitro group is already present on the pyridine ring precursor. A key intermediate for this approach would be a derivative of 4-methyl-3-nitropyridine (B1297851), which can then be elaborated to form the fused pyrrole ring.
A common method for the formation of the pyrrole ring in such fused systems is the Fischer indole (B1671886) synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) (or in this case, a pyridylhydrazine) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comnih.gov
Precursor Synthesis and Functionalization for Pyrrolo[3,2-c]pyridine Formation
The successful synthesis of this compound is highly dependent on the efficient preparation of appropriately substituted pyridine and pyrrole precursors.
Approaches to Substituted Pyridine Precursors
The synthesis of key substituted pyridine intermediates is a critical first step. For the target molecule, precursors such as 3-amino-4-methylpyridine and its derivatives are of significant interest.
Several methods have been reported for the synthesis of 3-amino-4-methylpyridine . One approach involves the use of 4-methylpyridine-3-boronic acid as a starting material, which reacts with an inorganic amide as an ammonia (B1221849) source in the presence of a metal oxide catalyst to yield the desired product in high yield. patsnap.com Another reported method starts from 3-halo-4-methylpyridine (e.g., 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine) and involves amination under high pressure and temperature in the presence of a copper catalyst. google.com
The synthesis of 2-chloro-3-amino-4-methylpyridine , another valuable precursor, can be achieved through various routes. One method involves the chlorination of 3-amino-4-picoline. chemicalbook.com An alternative synthesis starts from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone, proceeding through condensation, cyclization, a one-pot chlorination and hydrolysis, and a Hofmann rearrangement. researchgate.net
These substituted pyridine precursors can then be further functionalized to facilitate the construction of the fused pyrrole ring.
Generation of Pyrrole Ring Precursors
The formation of the pyrrole ring fused to the pyridine core can be achieved through several classic and modern synthetic methods. A prominent strategy is the Fischer indole synthesis . wikipedia.orgbyjus.comnih.gov In the context of the target molecule, this would involve the reaction of a 3-hydrazino-4-methylpyridine derivative with a suitable carbonyl compound. The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes an acid-catalyzed google.comgoogle.com-sigmatropic rearrangement to form the indole (pyrrolo[3,2-c]pyridine) ring system. wikipedia.org
Another approach involves the construction of the pyrrole ring from a 2,3-diaminopyridine (B105623) derivative. For instance, 2,3-diaminopyridines can react with various benzaldehydes to form 4-azabenzimidazole derivatives, demonstrating a viable cyclization strategy. arkat-usa.org While not directly leading to the target structure, this illustrates the potential for cyclization reactions starting from diamino-pyridines.
Direct and Indirect Nitration Methodologies for the Pyrrolo[3,2-c]pyridine System
The introduction of the nitro group at the 3-position of the pyrrolo[3,2-c]pyridine core is a crucial step. This can be achieved through direct nitration of the pre-formed bicyclic system or by utilizing a nitro-containing building block in the synthesis.
Regioselective Nitration of Pyrrolo[3,2-c]pyridine Derivatives
The direct nitration of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core would require careful control to achieve the desired regioselectivity. The pyrrole ring is generally more reactive towards electrophilic substitution than the pyridine ring. Within the pyrrole ring, the C-3 position is a likely site for nitration. However, the directing effects of the methyl group at C-4 and the fused pyridine ring would influence the final outcome. The nitration of pyrroles can be achieved using various reagents, such as nitric acid in acetic anhydride.
It is important to note that the nitration of pyridine itself is challenging due to the electron-deficient nature of the ring. However, the presence of activating groups can facilitate this reaction. For instance, the nitration of 2-amino-4-picoline can lead to a mixture of 3-nitro and 5-nitro derivatives. chemicalbook.com
Synthesis via Nitro-Containing Building Blocks
An alternative and potentially more controlled approach is to introduce the nitro group at an early stage of the synthesis, using a nitro-containing building block. A key intermediate for this strategy is 4-methyl-3-nitropyridine .
The synthesis of 4-methyl-3-nitropyridine can be accomplished starting from 2-amino-4-methylpyridine (B118599). guidechem.com This process involves a multi-step sequence:
Nitration of 2-amino-4-methylpyridine with a mixture of concentrated nitric and sulfuric acids to yield a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine.
Conversion of the amino group to a hydroxyl group.
Chlorination of the hydroxyl group.
Dechlorination to afford the final 4-methyl-3-nitropyridine. guidechem.com
Another route to 3-nitropyridine (B142982) derivatives involves the reaction of 3-nitropyridine with ammonia and potassium permanganate (B83412) in a DMSO/water mixture to yield 2-amino-5-nitropyridine, showcasing a method for functionalizing nitropyridines.
Once the 4-methyl-3-nitropyridine precursor is obtained, it can be further elaborated to construct the fused pyrrole ring. For example, functionalization at the 2- and 3-positions of the 4-methyl-3-nitropyridine could be envisioned to set the stage for a cyclization reaction to form the final this compound. This approach offers better control over the position of the nitro group.
Cyclization Reactions for the Construction of the Pyrrolo[3,2-c]pyridine Core
A notable strategy for forming the pyrrole ring involves an intramolecular reductive cyclization. For instance, a synthetic pathway to a key precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which shares the core structure and substitution pattern relevant to the target compound, has been detailed. nih.govsemanticscholar.org The process begins with commercially available 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material is first oxidized to 2-bromo-5-methylpyridine-1-oxide, which then undergoes nitration to introduce a nitro group at the C-4 position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.govsemanticscholar.org This intermediate is subsequently reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. nih.govsemanticscholar.org The crucial cyclization step is then accomplished by treating this intermediate with iron powder in acetic acid, which facilitates a reductive cyclization to construct the fused pyrrole ring, affording the 1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org
Other advanced cyclization methods include free-radical cyclizations and Pictet-Spengler-type reactions, which have been successfully applied to the synthesis of related fused pyrrole-pyridine systems. beilstein-journals.orgbeilstein-journals.org
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis offers powerful and efficient methods for constructing the pyrrolo[3,2-c]pyridine core through C-H activation and annulation reactions. These methods often provide high levels of selectivity and functional group tolerance.
Rhodium(III)-Catalyzed Annulation: Rhodium catalysts have been employed in the double C-H annulation of coumarin (B35378) derivatives with alkynes to build complex polycyclic systems that include a pyrrole fused to another heterocyclic ring, demonstrating the power of this approach for creating fused ring systems. researchgate.net This type of C-H functionalization strategy is a modern approach to forming C-C and C-N bonds in a single cascade process. researchgate.net
Copper- and Zinc-Catalyzed Annulation: A synergetic copper/zinc catalytic system has been reported for the one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes. rsc.org This process involves a double cyclization pathway to produce 1H-pyrrolo[3,2-c]quinoline derivatives, highlighting a practical protocol for building the extended pyrrolo[3,2-c]pyridine framework. rsc.org
Copper-Catalyzed [3+2] Cycloaddition: Copper catalysts are also effective in mediating oxidative [3+2] annulation reactions. For example, the reaction between 2-(pyridine-2-yl)acetates and maleimides, catalyzed by Cu(OAc)·H₂O with Ag₂CO₃ as an oxidant, yields highly functionalized 1H-pyrrolo[3,4-b]indolizine-1,3-diones, an isomer of the target scaffold. nih.gov Similarly, a ligand-free, copper-catalyzed [3+2] cycloaddition of ethyl 2-(pyridin-2-yl)acetates with chalcones has been developed to synthesize indolizines, using ambient air as the terminal oxidant. rsc.org These methods showcase the utility of copper catalysis in forming the five-membered pyrrole ring onto a pyridine precursor. nih.govrsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling: While often used for post-cyclization functionalization, palladium catalysts like Pd(PPh₃)₄ are crucial in synthetic sequences leading to the pyrrolo[3,2-c]pyridine core. nih.gov For instance, Suzuki cross-coupling reactions are used to introduce aryl groups onto the scaffold, which is a key step in the synthesis of various derivatives. nih.govsemanticscholar.org
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Cp*CoIII(C6H6)2 / KOAc | C-H Alkenylation/Annulation | N-carbamoyl indoles, Alkynes | Pyrroloindolones | acs.org |
| Cu(OAc)·H₂O / Ag₂CO₃ | Oxidative [3+2] Annulation | 2-(pyridine-2-yl)acetates, Maleimides | 1H-pyrrolo[3,4-b]indolizine-1,3-diones | nih.gov |
| Copper/Zinc | One-step Annulation | 2-amino(hetero)arylnitriles, Buta-1,3-diynes | 1H-pyrrolo[3,2-c]quinoline-2,4-diamines | rsc.org |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Cross-Coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acids | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | Oxidative Dehydrogenation/Cyclization | 2-aryl-pyrrolidines, Alkynes | Pyrrolo[2,1-a]isoquinolines | researchgate.net |
Base-Catalyzed Cyclization Approaches
Base-catalyzed cyclization represents a fundamental strategy for the synthesis of heterocyclic cores. In the context of pyrrolopyridine synthesis, bases can act as catalysts to promote condensation and subsequent cyclization reactions, or as reagents to generate nucleophilic species.
While the direct synthesis of this compound via a base-catalyzed cyclization is not extensively detailed in the provided literature, analogous procedures for isomeric and related systems are well-established. For instance, the synthesis of polysubstituted pyrrolo[3,4-b]pyridine derivatives, an isomer of the target scaffold, has been achieved through a three-component reaction of enamino imides, aromatic aldehydes, and malononitrile (B47326) using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) as a base in ethanol. researchgate.net
Furthermore, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, strong bases like sodium hydroxide (B78521) in glycol have been shown to be highly effective, affording excellent yields in very short reaction times. mdpi.com The use of potassium hydroxide has also been noted in the final step of a multi-step synthesis of pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives to quantitatively yield the free base from its hydrobromide salt. beilstein-journals.org These examples demonstrate the utility of base catalysis in the formation of related N-heterocyclic fused systems.
| Base | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|
| DBU (10 mol%) | Ethanol | 78 °C | Pyrrolo[3,4-b]pyridines | researchgate.net |
| Triethylamine | Ethanol | Reflux | Pyrrolo[3,4-b]pyridines | researchgate.net |
| NaOH (1.0 M) | Glycol | 120 °C | 1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| KOH | Not specified | Room Temperature | Pyrido[2,1-a]pyrrolo[3,2-c]isoquinolines (free base) | beilstein-journals.org |
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the scalability and efficiency of a synthetic process. For the synthesis of this compound and its derivatives, several parameters can be fine-tuned.
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For instance, in Suzuki-Miyaura cross-coupling reactions to functionalize the pyrrolopyridine core, different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands can have a significant impact on conversion rates and yields. nih.govntnu.no The use of Pd(OAc)₂ with RuPhos as a ligand in tert-butanol (B103910) was found to be highly efficient for a related amination, achieving 94% conversion in just 5 minutes. ntnu.no
Solvent, Temperature, and Reaction Time: The reaction medium and temperature play crucial roles. The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki coupling was effectively carried out in a microwave reactor at 125 °C for 26 minutes, demonstrating how modern heating techniques can drastically reduce reaction times. nih.gov In contrast, conventional heating at 90 °C required 22 hours for a similar transformation on a larger scale. ntnu.no The choice of solvent, such as a 1,4-dioxane (B91453)/water mixture, is also critical for the solubility of reagents and the success of the coupling reaction. nih.gov
Base and Other Additives: The nature and stoichiometry of the base are important variables. In Suzuki and Buchwald-Hartwig reactions, bases like K₂CO₃ or Cs₂CO₃ are commonly used. nih.govmdpi.com Their strength and solubility can influence the reaction outcome. For challenging transformations, such as the deprotection of a SEM-protected pyrrole nitrogen, various conditions (e.g., TBAF, HCl, TFA) must be screened to find an optimal method that avoids side-product formation. ntnu.no
| Parameter | Condition | Observation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Effective for the C-C bond formation. |
| Base | K₂CO₃ | Used to activate the boronic acid. |
| Solvent | 1,4-Dioxane / H₂O | A standard solvent system for Suzuki reactions. |
| Method | Microwave Irradiation | 125 °C for 26 minutes, enabling rapid synthesis. |
| Yields | 32-63% | Moderate to good yields for a range of derivatives. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is of growing importance to minimize environmental impact and improve safety and efficiency.
Use of Greener Solvents: A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. Water is an ideal green solvent, and its use has been demonstrated in the one-pot, three-component synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives. researchgate.net Another approach involves using solvents like polyethylene (B3416737) glycol (PEG-400), which is a more environmentally benign medium for certain metal-catalyzed reactions. researchgate.net Some modern synthetic approaches even aim for solvent-free conditions, which significantly reduces waste. researchgate.net
Atom Economy and Step Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) are preferred. One-pot, multi-component reactions are excellent examples of both atom and step economy, as they reduce the number of synthetic steps and purification procedures, saving time, energy, and materials. researchgate.net
Catalysis and Energy Efficiency: The use of efficient catalysts, particularly those based on abundant and less toxic metals like copper and iron, is a cornerstone of green synthesis. rsc.orgnih.gov Ligand-free catalytic systems further enhance the green credentials of a process. rsc.org Utilizing ambient air as a green and naturally abundant oxidant, instead of stoichiometric chemical oxidants, is another significant advantage. rsc.orgnih.gov Furthermore, employing energy-efficient activation methods such as visible-light photoredox catalysis or microwave irradiation can reduce energy consumption and shorten reaction times. nih.govnih.gov Blue LED irradiation has been successfully used to initiate [2+2+2] cyclizations for pyridine synthesis in a metal-free system, showcasing a modern, energy-efficient approach. nih.gov
| Green Principle | Method/Reagent | Example Application | Reference |
|---|---|---|---|
| Alternative Solvents | Water | One-pot synthesis of pyrrolo[3,2-c]pyridin-4-ones. | researchgate.net |
| Atom/Step Economy | One-pot three-component reaction | Synthesis of functionalized pyrrolo[3,2-c]pyridines. | researchgate.net |
| Benign Oxidants | Ambient Air | Ligand-free Cu-catalyzed [3+2] cyclization. | rsc.org |
| Energy Efficiency | Visible-light photocatalysis | Metal-free synthesis of pyridines. | nih.govacs.org |
| Safer Catalysts | Copper/Iron Catalysts | Cu-catalyzed annulations and Fe-powder reductive cyclizations. | nih.govrsc.org |
| Solvent-Free Conditions | Catalyst-free, base-free synthesis | Synthesis of N-sulfonylmalonacetamidines (precursors). | researchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine
Elucidation of Reaction Pathways and Intermediate Species
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core, and by extension the title compound, often proceeds through a multi-step pathway involving distinct intermediates. A common route starts with a substituted pyridine (B92270), such as 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This starting material undergoes oxidation to form a pyridine-1-oxide, which is then nitrated. nih.govsemanticscholar.org A key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, can be formed by reacting the nitrated pyridine oxide with N,N-dimethylformamide dimethyl acetal (B89532). nih.govsemanticscholar.org The subsequent cyclization to form the pyrrole (B145914) ring fused to the pyridine core is a critical step. This transformation is often achieved by reductive cyclization, for instance, using iron powder in acetic acid, which simultaneously reduces the nitro group and facilitates the formation of the bicyclic system. nih.govsemanticscholar.org
While direct studies on the intermediates of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine are specific to each reaction, analogous systems provide insight. For example, mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) have been observed in the reactions of related dinitro-aza-heterocycles. researchgate.net This pathway involves the initial addition of a nucleophile to an electrophilic carbon, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent ring closure to yield a rearranged product. researchgate.net Such pathways could be plausible for the title compound under specific reaction conditions with bidentate nucleophiles.
Studies on the Reactivity of the Nitro Group: Reduction and Displacement Reactions
The nitro group at the C3-position is a focal point of the molecule's reactivity, primarily undergoing reduction to an amino group or, theoretically, acting as a leaving group in nucleophilic substitution reactions.
The transformation of the C3-nitro group into an amino group is a fundamental reaction, yielding 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, a versatile intermediate for further functionalization. Several methodologies have been effectively employed for this reduction in related pyrrolopyridine systems. These reactions are crucial for building more complex molecules, often as part of a synthetic strategy towards biologically active compounds. nih.gov
Commonly used reducing agents and conditions are summarized in the table below.
| Reagent(s) | Substrate Type | Product | Source(s) |
| Iron (Fe) powder, Acetic Acid | Nitrated vinylpyridine precursor | Bromo-1H-pyrrolo[3,2-c]pyridine | nih.gov, semanticscholar.org |
| Stannous chloride (SnCl₂), Ethanol | Nitro-pyrrolo[3,2-c]pyridine derivative | Diamino-pyrrolo[3,2-c]pyridine | nih.gov |
| Zinc (Zn), Acetic Acid | Nitrated pyrrolo[2,3-d]pyrimidine | Amino-pyrrolo[2,3-d]pyrimidine | acs.org |
The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, catalytic hydrogenation, while effective for nitro group reduction, may also reduce other unsaturated bonds if not carefully controlled. The methods using metals like iron, tin, or zinc in acidic media are robust and widely applicable for this class of heterocycles. nih.govsemanticscholar.orgnih.govacs.org
The displacement of an aromatic nitro group via nucleophilic aromatic substitution (SNAr) is a known process, particularly when the nitro group is attached to a ring activated by other electron-withdrawing groups. lookchem.comrsc.org The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.com For this displacement to be efficient, the aromatic system must be sufficiently electron-deficient to stabilize the intermediate negative charge. Solvents like hexamethylphosphoramide (B148902) (HMPA) have been shown to facilitate the displacement of nitro groups by various nucleophiles. lookchem.com
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,2-c]pyridine System
The reactivity of the 1H-pyrrolo[3,2-c]pyridine system is a hybrid of its constituent rings: the electron-rich pyrrole and the electron-deficient pyridine.
Electrophilic Reactivity : The pyrrole ring is inherently more reactive towards electrophiles than the pyridine ring. stackexchange.comquora.com Electrophilic substitution on pyrrole is rapid and typically occurs at the α-position (C2 or C5) due to the superior stabilization of the cationic intermediate. quora.comaklectures.com In contrast, the pyridine ring is deactivated towards electrophilic attack because of the electronegative nitrogen atom, which withdraws electron density. stackexchange.comuoanbar.edu.iq When substitution does occur on pyridine, it requires harsh conditions and is directed to the C3 position to avoid placing a positive charge on the nitrogen in the reaction intermediate. stackexchange.comaklectures.comyoutube.com For the fused this compound system, electrophilic attack is expected to preferentially occur on the pyrrole ring. However, the C3 position is blocked by the nitro group, and the reactivity of the remaining C2 position would be significantly attenuated by this strongly deactivating group.
Influence of the Methyl and Nitro Substituents on Reaction Selectivity and Rate
The methyl and nitro groups attached to the 1H-pyrrolo[3,2-c]pyridine core exert significant electronic and steric influences on its reactivity.
Influence of the Nitro Group : The C3-nitro group is a powerful electron-withdrawing group. Its presence dramatically deactivates the pyrrole ring towards electrophilic substitution. Conversely, it strongly activates the aromatic system for nucleophilic attack by stabilizing the anionic intermediates required for SNAr reactions. mdpi.comnih.gov
Influence of the Methyl Group : The C4-methyl group is an electron-donating group via induction and hyperconjugation. It has a modest activating effect on the pyridine ring for electrophilic substitution. Its steric bulk can also influence reactivity, potentially hindering attack at the adjacent C5 position and subtly affecting the conformation of molecules during reactions. rsc.org The interplay between the deactivating nitro group and the activating methyl group, combined with the intrinsic reactivity of the fused heterocyclic system, governs the ultimate regioselectivity and rate of chemical transformations. For example, studies on substituted pyridines have shown that the electronic nature and position of substituents critically determine the outcome of nucleophilic substitution reactions. researchgate.net
Kinetic and Thermodynamic Studies of Key Transformations
Quantitative kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the reviewed literature. Such studies are essential for a complete mechanistic understanding and for optimizing reaction conditions.
Kinetic studies would involve measuring reaction rates under various conditions (e.g., changing temperature, concentration of reactants, or solvent) to determine rate laws, activation parameters (like activation energy, Ea), and pre-exponential factors. For instance, kinetic analysis of related systems, such as the thermal decay of photoisomers in ruthenium complexes with methyl-pyridines, has yielded precise activation energies. rsc.org Similarly, quantitative structure-activity relationship models, like those using Kamlet-Taft parameters, have been employed to predict regioselectivity in nucleophilic substitutions on related substituted pyridines, demonstrating a quantitative link between solvent properties and reaction outcomes. researchgate.net
Thermodynamic studies would focus on measuring the equilibrium constants and changes in enthalpy (ΔH) and entropy (ΔS) for reversible reactions. This information would clarify the relative stability of reactants, products, and intermediates, providing a deeper understanding of the reaction profile.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present. However, for complex structures like substituted 1H-pyrrolo[3,2-c]pyridines, multidimensional (2D) NMR techniques are essential to assemble the molecular puzzle.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in identifying adjacent protons and thus piecing together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms with their attached protons. It provides a clear and unambiguous assignment of which proton is attached to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment shows correlations between carbons and protons over longer ranges, typically two to four bonds. This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons that have no attached protons.
For instance, in a series of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, ¹H and ¹³C NMR data were extensively used for characterization. nih.govsemanticscholar.org Although not the title compound, the analysis of a derivative like 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine showcases the application of these techniques. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a 1H-pyrrolo[3,2-c]pyridine Derivative
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.06 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.76 (s, 1H), 7.43 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 3.3 Hz, 1H), 6.80 (d, J = 3.0 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.08, 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27, 61.06, 56.44 |
Data sourced from a study on novel 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
The combination of COSY, HSQC, and HMBC spectra would allow for the complete assignment of all proton and carbon signals in such a derivative, confirming the connectivity of the pyrrolo[3,2-c]pyridine core and the positions of the various substituents.
Conformational and Tautomeric Analysis by NMR
NMR spectroscopy is also a powerful tool for studying dynamic processes such as conformational changes and tautomerism. For the 1H-pyrrolo[3,2-c]pyridine system, the proton on the pyrrole (B145914) nitrogen can potentially exist in different tautomeric forms. While the 1H-tautomer is generally favored, NMR studies can confirm this. Variable temperature NMR experiments can provide information on the energy barriers to bond rotation, for example, around the bond connecting an aryl substituent to the heterocyclic core, revealing details about the molecule's conformation in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, in the characterization of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS was used to confirm their elemental formulas. nih.govsemanticscholar.org
Table 2: HRMS Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 |
| 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀N₃O₅ | 406.1403 | 406.1403 |
Data sourced from a study on novel 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org
For the target molecule, 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine , HRMS would be expected to confirm the molecular formula C₈H₇N₃O₂.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the fragment ions are analyzed. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion, acting as a molecular fingerprint. For a compound like this compound, MS/MS could reveal characteristic losses, such as the loss of the nitro group (NO₂) or the methyl group (CH₃), helping to confirm the presence and location of these functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
In the context of This compound , IR and Raman spectra would be expected to show characteristic bands for the key functional groups:
N-H Stretch: A band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.
Aromatic C-H Stretch: Bands typically appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands for the methyl group, usually found just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations within the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region.
NO₂ Stretching: The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch typically in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. The exact positions of these bands can provide insights into the electronic environment of the nitro group.
While specific IR or Raman data for this compound are not published, studies on related heterocyclic compounds demonstrate the utility of these techniques. For instance, the IR spectrum of a derivative would confirm the presence of key functional groups introduced during synthesis.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the fused pyrrolopyridine ring system.
In related heterocyclic compounds, X-ray diffraction studies have been crucial for understanding how molecules pack in the solid state. researchgate.netbldpharm.com For instance, analysis of various pyrrolopyridine derivatives frequently reveals the formation of hydrogen-bonded dimers or chains, often involving the N-H group of the pyrrole ring. researchgate.net In the case of this compound, one would expect to observe intermolecular interactions such as:
Hydrogen Bonding: The N-H proton of the pyrrole ring is a strong hydrogen bond donor and could interact with the nitro group's oxygen atoms or the pyridine (B92270) nitrogen of an adjacent molecule.
π-π Stacking: The planar aromatic structure of the pyrrolopyridine core would likely lead to π-π stacking interactions, which are common in such systems and influence their electronic properties. bldpharm.com
C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the methyl group or aromatic C-H bonds could further stabilize the crystal packing.
A hypothetical data table for the crystallographic analysis of this compound would typically include the parameters listed below, though experimental values are not available.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Crystal Parameter | Expected Information |
| Chemical Formula | C8H7N3O2 |
| Formula Weight | 177.16 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be reported. |
| Volume (V) | Would be calculated from cell dimensions (ų). |
| Z (Molecules/unit cell) | An integer value, typically 2, 4, or 8. |
| Calculated Density | Would be derived from the formula weight and cell volume. |
| Key Bond Lengths/Angles | N-O, C-N, C-C bond lengths and angles for the nitro group and rings. |
| Hydrogen Bond Geometry | Distances and angles for N-H···O or N-H···N interactions. |
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is fundamental to understanding the photophysical behavior of a molecule. These techniques probe the electronic transitions between the ground state and excited states. For a molecule like this compound, the presence of both an electron-donating pyrrole moiety and a strong electron-withdrawing nitro group suggests the potential for intramolecular charge transfer (ICT) character in its electronic transitions.
The absorption spectrum would be expected to show distinct bands corresponding to π-π* transitions within the aromatic system. The emission (fluorescence) spectrum would reveal the energy of the lowest singlet excited state (S₁) and provide insights into its nature. The quantum yield of fluorescence would quantify the efficiency of the emission process.
Solvatochromic Studies and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its sensitivity to the polarity of its environment.
For this compound, a significant solvatochromic shift would be anticipated due to the expected change in dipole moment upon electronic excitation. Studies on other nitro-substituted aromatic compounds often show a bathochromic (red) shift in fluorescence as solvent polarity increases, which is indicative of a more polar excited state compared to the ground state. By analyzing the spectral shifts in a range of solvents with varying polarity, one could construct a Lippert-Mataga plot to estimate the change in dipole moment between the ground and excited states.
Interactive Table: Expected Data from a Solvatochromic Study
| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 31.0 | Data not available | Data not available | Data not available |
| Toluene | 33.9 | Data not available | Data not available | Data not available |
| Dichloromethane | 40.7 | Data not available | Data not available | Data not available |
| Acetonitrile | 45.6 | Data not available | Data not available | Data not available |
| Methanol | 55.4 | Data not available | Data not available | Data not available |
Time-Resolved Spectroscopy for Excited State Dynamics
While steady-state spectroscopy provides a static picture of the electronic states, time-resolved techniques, such as time-correlated single-photon counting (TCSPC) or femtosecond transient absorption, are necessary to understand the dynamics of the excited states. These methods measure the lifetime of the excited state and can uncover processes like intersystem crossing, internal conversion, and excited-state reactions.
For a nitroaromatic compound, the excited state lifetime is often short due to efficient non-radiative decay pathways, including intersystem crossing to the triplet state, which is a known characteristic of the nitro group. bldpharm.com Time-resolved studies on this compound would be essential to determine the fluorescence lifetime (τf) and identify any dynamic processes that occur on the picosecond or nanosecond timescale following photoexcitation. The decay kinetics could be simple (mono-exponential) or complex (multi-exponential), the latter suggesting the involvement of multiple excited state species or decay pathways. bldpharm.com
Computational and Theoretical Chemistry Studies on 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. nih.govnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. wu.ac.th These calculations provide a foundational understanding of the molecule's physical and chemical characteristics.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be distributed primarily across the electron-rich pyrrolopyridine ring system. The LUMO, conversely, would likely be localized on the pyridine (B92270) ring, heavily influenced by the strong electron-withdrawing nitro (-NO2) group. The presence of the electron-donating methyl (-CH3) group would slightly raise the energy of the HOMO, while the nitro group would significantly lower the energy of the LUMO, leading to a relatively small energy gap and suggesting a chemically reactive molecule.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents expected values for this compound based on calculations of similar aromatic nitro compounds. Actual values would require specific DFT calculations.
| Parameter | Symbol | Expected Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -3.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | 6.5 to 7.5 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 2.5 to 3.5 | Energy released when an electron is added |
| Chemical Hardness | η = (I - A) / 2 | 1.75 to 2.25 | Resistance to change in electron distribution |
Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic frequencies corresponding to the fundamental modes of molecular vibration, researchers can predict the positions of absorption bands. nih.gov For complex molecules, these theoretical spectra help assign specific vibrational modes, such as stretching, bending, and torsional motions, to the observed experimental peaks. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net
For this compound, key predicted vibrational modes would include the N-H stretch of the pyrrole (B145914) ring, symmetric and asymmetric stretches of the NO2 group, C-H stretches of the methyl group and aromatic rings, and various in-plane and out-of-plane bending and ring deformation modes.
Table 2: Predicted Characteristic Vibrational Frequencies This table provides an illustration of expected vibrational frequencies (in cm⁻¹) for key functional groups. Precise values are dependent on the computational method.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Pyrrole) | 3400 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the pyrrole and pyridine rings. |
| Methyl C-H Stretch | 2900 - 3000 | Symmetric and asymmetric stretching of carbon-hydrogen bonds in the methyl group. |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| NO₂ Symmetric Stretch | 1340 - 1380 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| C=C and C=N Ring Stretch | 1400 - 1600 | Stretching vibrations within the fused aromatic ring system. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbitals (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx These predictions are invaluable for assigning signals in experimental spectra, especially for complex structures where empirical rules are insufficient. nih.govipb.pt The accuracy of predicted shifts can be enhanced by including solvent effects in the calculations, often through a Polarizable Continuum Model (PCM). academie-sciences.fr
For this compound, theoretical calculations would predict distinct chemical shifts for the protons on the pyridine and pyrrole rings, the N-H proton, and the methyl protons. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for adjacent protons, while the methyl group would have a lesser, shielding effect.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Understanding how a molecule reacts is fundamental to chemistry. Quantum chemical modeling provides powerful insights into reaction pathways by mapping the potential energy surface that connects reactants to products. researchgate.net These calculations can identify stable intermediates and, crucially, the high-energy transition states that represent the energy barriers of a reaction.
For this compound, modeling could explore various reactions, such as electrophilic substitution (likely on the electron-rich pyrrole ring) or nucleophilic aromatic substitution on the electron-deficient pyridine ring. By calculating the activation energies for different potential pathways, these models can predict the most likely reaction products and provide a detailed, step-by-step mechanism.
Conformational Landscape and Tautomeric Equilibria Analysis
While the fused ring system of this compound is largely rigid, computational methods can explore its conformational landscape, such as the rotational barrier of the methyl group. More significantly for this class of heterocycles, these methods can be used to analyze tautomeric equilibria. researchgate.net Tautomers are isomers that differ in the position of a proton. The 1H-pyrrolo[3,2-c]pyridine core can exist in different tautomeric forms, depending on which nitrogen atom is protonated.
DFT calculations can determine the relative energies of these different tautomers in both the gas phase and in solution, predicting which form is most stable under specific conditions. academie-sciences.frresearchgate.net This is critical as the biological activity and chemical reactivity of a molecule can be highly dependent on its dominant tautomeric form.
Prediction of Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Maps)
Beyond frontier orbital analysis, DFT provides a suite of reactivity descriptors that offer a more nuanced view of a molecule's chemical behavior.
Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com The Fukui function helps to pinpoint the local reactivity of different sites in the molecule, which is essential for predicting regioselectivity in chemical reactions. mdpi.commdpi.com
Electrostatic Potential Maps (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netnih.gov It uses a color scale to indicate electron-rich regions (typically colored red), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and a positive potential (blue) near the pyrrole N-H proton. The electron density of the pyridine ring would be significantly polarized by the nitro group. researchgate.net
Non-Covalent Interaction Analysis in Dimer and Aggregate Formation
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the non-covalent interaction analysis of dimer and aggregate formation for the compound this compound. While computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, have been conducted on various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold for drug design and discovery, these studies have primarily focused on interactions with biological targets rather than self-assembly through dimerization or aggregation. researchgate.netnih.govnih.govtandfonline.com
General principles of computational chemistry suggest that a molecule like this compound, which possesses a π-system, a nitro group (a strong electron-withdrawing group), a methyl group, and hydrogen bond donors (N-H group), would be capable of engaging in a variety of non-covalent interactions. These could include π-π stacking interactions between the aromatic rings, hydrogen bonding involving the pyrrole N-H group and the nitro group's oxygen atoms, and weaker C-H···O or C-H···π interactions. acs.orgresearchgate.net The nitro group, in particular, can significantly influence the electrostatic potential of the aromatic system, affecting its interaction with other molecules. acs.orgresearchgate.netnih.gov
Theoretical studies on similar nitro-substituted aromatic and heterocyclic compounds have shown that the presence of a nitro group can lead to significant π-hole interactions, where a region of positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with lone pairs of electrons on other atoms. nih.gov Such interactions, alongside traditional hydrogen bonds and π-stacking, would likely play a crucial role in the formation of dimers and larger aggregates of this compound.
However, without specific computational studies performed on this exact molecule, any discussion on the precise geometries, interaction energies, and relative contributions of different non-covalent forces for its dimers and aggregates would be speculative. Detailed research, including quantum chemical calculations and molecular dynamics simulations, would be required to elucidate these specific intermolecular interactions and to generate the corresponding data for analysis.
Due to the absence of specific research on this topic, no data tables with detailed findings on non-covalent interaction analysis for dimers and aggregates of this compound can be presented.
Directed Derivatization and Functionalization of the 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine Scaffold
Palladium-Catalyzed Cross-Coupling Reactions at Pyrrolo[3,2-c]pyridine Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. thieme-connect.de These reactions, often proceeding through a common mechanistic cycle of oxidative addition, transmetalation, and reductive elimination, are instrumental in the derivatization of heterocyclic systems. proprogressio.hu For the 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold, halogenated precursors would be necessary to engage in these coupling processes.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forges a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. thieme-connect.de This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
While direct Suzuki-Miyaura coupling on this compound itself is not documented, the derivatization of a related bromo-substituted 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully demonstrated. nih.gov In a reported synthesis, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in a mixture of 1,4-dioxane (B91453) and water under microwave irradiation. nih.gov This resulted in the formation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines in yields ranging from 32% to 85%. nih.gov
This precedent suggests that a halogenated derivative of this compound, for instance, a bromo-substituted analog at positions 2, 6, or 7, could similarly undergo Suzuki-Miyaura coupling to introduce a variety of aryl or vinyl substituents. The choice of catalyst, ligand, and base would be crucial for optimizing the reaction and avoiding potential side reactions, such as hydrodehalogenation. proprogressio.hu The presence of the nitro group might require careful selection of reaction conditions to ensure its compatibility.
Table 1: Examples of Suzuki-Miyaura Coupling on a 1H-Pyrrolo[3,2-c]pyridine Scaffold nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 85 |
| 2 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 3 | 4-Nitrophenylboronic acid | 6-(4-Nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 4 | 4-Ethoxyphenylboronic acid | 6-(4-Ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
Buchwald-Hartwig Amination and Other C-Heteroatom Couplings
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds from aryl halides and amines. beilstein-journals.org This reaction has broad applicability in the synthesis of arylamines. While no specific examples of Buchwald-Hartwig amination on the this compound scaffold are available in the surveyed literature, its application on related nitrogen-containing heterocycles provides a strong indication of its potential. For instance, the amination of 3-halo-2-aminopyridines has been achieved using palladium precatalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov Similarly, the N-arylation of 4-chloroquinazolines has been successfully performed. beilstein-journals.org
Based on these examples, it is conceivable that a halo-substituted this compound could be a suitable substrate for Buchwald-Hartwig amination. The reaction would likely require a palladium catalyst, a phosphine ligand, and a base to proceed. The choice of these reagents would be critical to overcome potential challenges, such as catalyst inhibition by the pyridine (B92270) nitrogen or interference from the nitro group. Successful application of this methodology would allow for the introduction of a wide range of primary and secondary amines at various positions of the pyrrolo[3,2-c]pyridine ring, leading to a diverse set of derivatives.
Beyond C-N bond formation, other C-heteroatom couplings, such as those forming C-O and C-S bonds, could also be envisioned on a halogenated this compound scaffold, further expanding the accessible chemical space.
Functionalization at the Pyrrole (B145914) Nitrogen (N1) Position
The pyrrole nitrogen (N1) of the 1H-pyrrolo[3,2-c]pyridine scaffold is a key site for functionalization. The N-H proton can be removed by a base, and the resulting anion can react with various electrophiles, allowing for the introduction of a wide array of substituents.
Common functionalization reactions at the pyrrole nitrogen include N-alkylation and N-arylation. N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride or potassium carbonate. N-arylation, which introduces an aromatic ring at the N1 position, can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. For instance, the copper-catalyzed N-arylation of various nitrogen-containing heterocycles, including pyrroles, has been reported using aryl halides in the presence of a copper catalyst, a diamine ligand, and a base like potassium carbonate. acs.org
In the context of the this compound scaffold, derivatization at the N1 position has been demonstrated in the synthesis of potential anticancer agents. nih.gov Specifically, the N-arylation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate was achieved with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate, pyridine, and a base, showcasing a Chan-Lam type coupling. nih.gov This highlights the feasibility of introducing aryl groups at the N1 position, which can significantly influence the biological activity of the resulting compounds.
Transformations of the Nitro Group and Subsequent Reactivity
The nitro group at the C3 position of the this compound scaffold is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the core structure.
A primary transformation of the nitro group is its reduction to an amino group. This can be accomplished using a variety of reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation with palladium on carbon. The resulting 3-amino-4-methyl-1H-pyrrolo[3,2-c]pyridine is a key intermediate for further derivatization.
The newly formed amino group can undergo a plethora of reactions. For example, it can be acylated with acid chlorides or anhydrides to form amides. It can also participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to secondary amines. Furthermore, the amino group can be a nucleophile in substitution reactions or can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. While specific examples for the this compound are not detailed in the provided search results, these are well-established transformations for aromatic nitro compounds.
Regioselective Reactions on the Pyridine Ring
The pyridine ring of the this compound scaffold is susceptible to various regioselective functionalization reactions. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the fused pyrrole ring, as well as the existing methyl and nitro substituents, will direct the position of incoming electrophiles or nucleophiles.
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. znaturforsch.com This involves the use of a directing group to guide a strong base to deprotonate a specific ortho-position, creating a nucleophilic center that can react with various electrophiles. However, the application of this method to the this compound scaffold would need to consider the directing ability of the fused pyrrole and the existing substituents.
Nucleophilic aromatic substitution (SNAAr) is another important reaction for modifying pyridine rings, particularly when activated by electron-withdrawing groups. The nitro group at the C3 position is a strong electron-withdrawing group and could potentially activate the pyridine ring for nucleophilic attack, although its position relative to potential leaving groups on the pyridine ring would be a critical factor.
The generation of pyridyne intermediates from halo-pyridines offers a route to di-functionalized pyridines. nih.gov While this has not been specifically reported for the this compound system, it represents a potential, albeit challenging, avenue for introducing substituents at adjacent positions on the pyridine ring.
Synthesis of Complex Polycyclic Systems Incorporating the Pyrrolo[3,2-c]pyridine Moiety
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. This can be achieved through reactions that form new rings fused to the existing bicyclic core.
One common strategy involves intramolecular cyclization reactions. For instance, if appropriate functional groups are introduced onto the scaffold, subsequent intramolecular reactions can lead to the formation of new rings. An example is the intramolecular Buchwald-Hartwig reaction, which has been used to synthesize polycyclic fused heterocycles from precursors containing an amino group and an aryl halide. nih.gov
Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules in a single step. While no MCRs starting directly from this compound are described, related pyrrolopyridinone derivatives have been synthesized via four-component reactions. researchgate.net This suggests the potential for developing MCRs that incorporate the this compound core to rapidly generate diverse polycyclic structures.
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially be employed. nih.govmasterorganicchemistry.com Although the aromatic nature of the pyrrolo[3,2-c]pyridine system makes it a less reactive diene or dienophile, derivatization to introduce more reactive functionalities could enable its participation in such cycloadditions, leading to the formation of novel polycyclic frameworks.
Exploration of 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine As a Versatile Chemical Synthon and Advanced Material Precursor
Utility as a Building Block in Complex Organic Synthesis
The 1H-pyrrolo[3,2-c]pyridine scaffold, the core of 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine, is recognized for its utility as a versatile building block in organic synthesis. semanticscholar.org Chemists utilize this "privileged scaffold" as a starting point for constructing a variety of more complex molecular structures. semanticscholar.orgnih.gov The synthesis of this core structure often begins with commercially available materials, which are then chemically modified through a series of reactions to create key intermediates. semanticscholar.orgnih.gov
One established synthetic route starts with 2-bromo-5-methylpyridine, which is converted into a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgnih.gov This intermediate is particularly valuable because the bromine atom can be replaced with various other molecular groups using powerful chemical reactions like the Suzuki cross-coupling reaction. nih.gov This allows for the systematic and controlled construction of a library of different molecules, each with unique structures built upon the central pyrrolo[3,2-c]pyridine framework. nih.gov
The following table details the synthesis of various derivatives from a brominated pyrrolo[3,2-c]pyridine intermediate, showcasing its versatility in forming new carbon-carbon bonds, a fundamental process in building complex molecules.
Table 1: Suzuki Cross-Coupling Reactions of a 1H-Pyrrolo[3,2-c]pyridine Intermediate
| Product Compound Name | Arylboronic Acid Used | Yield (%) |
|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | 63% |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | o-tolylboronic acid | 65% |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | m-tolylboronic acid | 94% |
| 6-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3,4-dimethylphenylboronic acid | 49% |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-ethoxyphenylboronic acid | 57% |
| 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-fluorophenylboronic acid | 85% |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-chlorophenylboronic acid | 32% |
| 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 4-nitrophenylboronic acid | 51% |
Data sourced from a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Asymmetric Synthesis Applications
Currently, there is a lack of specific published research detailing the use of this compound as a substrate or catalyst in asymmetric synthesis. Asymmetric synthesis, which focuses on creating specific three-dimensional molecular structures (enantiomers), is a highly specialized field. While the core scaffold is synthetically accessible, its application in developing chiral molecules has not been documented in available literature.
Construction of Privileged Scaffolds (excluding pharmaceutical applications)
The term "privileged scaffold" refers to a molecular framework that can be used to build a variety of active molecules. nih.govnih.goveurekaselect.com The 1H-pyrrolo[3,2-c]pyridine nucleus is considered one such scaffold. semanticscholar.org Its structure, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, provides a rigid and chemically versatile base. mdpi.com Synthetic methodologies, such as the Suzuki coupling reactions shown in Table 1, demonstrate its utility in creating diverse and complex superstructures. nih.gov While the predominant application of these scaffolds has been explored in medicinal chemistry, the synthetic versatility makes them suitable for development in other fields, such as materials science or agrochemistry, where specific molecular frameworks are required. semanticscholar.orgnih.gov The ability to append different functional groups to the core allows for the fine-tuning of a molecule's properties, a key principle in the rational design of new compounds for a wide range of technological applications.
Potential Applications in Material Science and Optics
The exploration of this compound and its derivatives in material science remains a nascent field. However, the structural features of the molecule suggest potential avenues for research and development.
Design of Novel Fluorophores and Chromophores
There is no specific research available on the fluorescent or chromophoric properties of this compound. However, the core 1H-pyrrolo[3,2-c]pyridine structure is a nitrogen-containing heterocyclic aromatic system. Such systems are often the basis for fluorescent molecules (fluorophores) and colored compounds (chromophores). The presence of a nitro group (-NO2), a strong electron-withdrawing group, combined with the electron-rich pyrrolopyridine ring system, creates a "push-pull" electronic environment. This type of electronic structure is a common design feature in organic dyes and optical materials. Further research into the photophysical properties of this compound and its derivatives could reveal potential for applications in sensors, imaging agents, or organic light-emitting diodes (OLEDs).
Precursors for Conducting Polymers or Other Advanced Materials
The use of this compound as a monomer for the synthesis of conducting polymers has not been reported. The core pyrrole ring is a well-known component of conducting polymers like polypyrrole. The fused pyridine ring and the specific substituents (methyl and nitro groups) would significantly influence the electronic properties and polymerization potential of the molecule. The nitrogen atom in the pyridine ring and the nitro group could also provide sites for coordination with metal ions, suggesting that the molecule could serve as a building block for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties. This remains a speculative area requiring experimental validation.
Use as a Chemical Probe for Reaction Development or Environmental Sensing (non-biological)
There are currently no documented applications of this compound as a chemical probe for either monitoring chemical reactions or for detecting substances in the environment. The molecule's potential chromophoric nature, due to the nitro-aromatic system, could theoretically be exploited for sensing applications where a color change indicates the presence of a specific analyte. However, no such systems based on this specific compound have been developed or reported in scientific literature.
Conclusion and Future Research Directions in 4 Methyl 3 Nitro 1h Pyrrolo 3,2 C Pyridine Chemistry
Summary of Key Methodological and Theoretical Advancements
Recent research has led to significant progress in the synthesis of the pyrrolo[3,2-c]pyridine core and its derivatives. Methodological advancements have primarily focused on creating substituted versions of this scaffold for various applications, particularly in medicinal chemistry.
A notable synthetic strategy involves the construction of the bicyclic system from appropriately substituted pyridine (B92270) precursors. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. tandfonline.com This intermediate undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key precursor, which is then treated with iron powder in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine. tandfonline.com This bromo-derivative serves as a versatile building block for further functionalization.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been instrumental in introducing aryl groups at the C6 position of the pyrrolo[3,2-c]pyridine ring. tandfonline.comnih.gov This has enabled the synthesis of a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have been investigated for their biological activities. nih.gov
Theoretical advancements, including molecular modeling and docking studies, have played a crucial role in guiding the design of novel pyrrolo[3,2-c]pyridine derivatives. For example, molecular modeling has been used to predict the interaction of these compounds with biological targets, such as the colchicine (B1669291) binding site of tubulin, thereby informing the synthetic efforts towards more potent bioactive molecules. nih.govtandfonline.com
Persistent Challenges in Synthesis and Functionalization
Despite the progress, the synthesis and functionalization of the 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine scaffold are not without challenges. The introduction of substituents at specific positions of the pyrrolo[3,2-c]pyridine ring can be difficult to control, often leading to mixtures of isomers and undesired side products.
A significant challenge lies in the protection and deprotection of the pyrrole (B145914) nitrogen. The use of protecting groups like the trimethylsilylethoxymethyl (SEM) group, while necessary for certain transformations, can lead to complications during their removal. ntnu.no The deprotection step can sometimes result in the formation of unexpected side products, such as the formation of a tricyclic eight-membered 7-azaindole. ntnu.no
Furthermore, the reactivity of the pyridine and pyrrole rings within the fused system can be complex. The electron-withdrawing nature of the nitro group at the C3 position in this compound is expected to influence the reactivity of the entire molecule, potentially deactivating the rings towards certain electrophilic substitution reactions while activating them for nucleophilic attack. The selective functionalization of one ring in the presence of the other remains a formidable task for synthetic chemists.
Future Prospects for Novel Chemical Transformations and Reactivity Exploitation
The unique electronic properties of this compound open up avenues for exploring novel chemical transformations. The presence of the nitro group suggests potential for a range of reduction reactions to yield the corresponding amino derivative, 3-amino-4-methyl-1H-pyrrolo[3,2-c]pyridine. This amino group could then serve as a handle for a variety of subsequent functionalizations, including diazotization and coupling reactions, or acylation to form amide derivatives.
The development of new catalytic systems for the selective C-H functionalization of the pyrrolo[3,2-c]pyridine core is a promising area of future research. Such methods would provide a more atom-economical and efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials. For example, ruthenium-mediated dual catalytic reactions have been explored for the C-H activation and dearomatization of isoquinolines, and similar strategies could potentially be adapted for the pyrrolo[3,2-c]pyridine system. acs.org
The exploitation of the reactivity of the nitro group itself is another area of interest. For instance, the nitro group could potentially participate in cycloaddition reactions or be used to direct metallation at adjacent positions. Theoretical studies could be employed to predict the feasibility and outcomes of such novel transformations.
Expanding the Scope of Non-Biological Applications for Pyrrolo[3,2-c]pyridine Derivatives
While the majority of research on pyrrolo[3,2-c]pyridine derivatives has been focused on their biological applications, particularly as kinase inhibitors and anticancer agents, there is significant potential for their use in other areas. nih.govnih.gov The fused aromatic system and the presence of multiple nitrogen atoms make these compounds interesting candidates for applications in materials science.
For instance, their planar structure and potential for π-π stacking interactions could be exploited in the design of organic semiconductors or fluorescent probes. The ability to tune the electronic properties of the scaffold through substitution could allow for the development of materials with specific optical and electronic characteristics.
Furthermore, the coordinating ability of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system makes these compounds suitable as ligands in coordination chemistry. The synthesis of metal complexes incorporating these ligands could lead to new catalysts or materials with interesting magnetic or photophysical properties. The rich coordination chemistry of azaindoles, which are isomers of pyrrolopyridines, suggests that pyrrolo[3,2-c]pyridines could also form a variety of coordination compounds with diverse applications. ntnu.no
Q & A
Q. What are the common synthetic routes for 4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nitration and functionalization of pyrrolopyridine scaffolds. For example, nitration of 1H-pyrrolo[3,2-c]pyridine derivatives can be achieved using concentrated HNO₃ in H₂SO₄ at 0°C, followed by quenching with cold water to isolate intermediates . Suzuki-Miyaura cross-coupling reactions with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalysts in dichloromethane or dioxane are effective for introducing substituents, though yields vary significantly (20–59%) depending on steric and electronic factors . Optimization strategies include adjusting catalyst loading, solvent polarity, and temperature gradients. Purification via silica gel column chromatography with DCM/ethyl acetate gradients is standard .
Q. How are intermediates in the synthesis characterized, and what analytical techniques are essential?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm regioselectivity of nitration and substitution patterns. For example, nitro group positioning is validated by distinct aromatic proton shifts (e.g., δ 7.23–8.21 ppm in DMSO-d₆) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related piperidine-pyrrolopyridine hybrids (R factor = 0.039) .
- HRMS (ESI) : Validates molecular weights with precision (e.g., C₇H₅FClN₂: calc. 171.0120, obs. 171.0123) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) of derivatives targeting CNS receptors?
SAR studies focus on modifying the nitro and methyl groups to enhance blood-brain barrier (BBB) permeability and receptor affinity. For instance, thieno[3,2-c]pyridine analogs with nitro substituents show antipsychotic activity by modulating dopamine D₂ receptors . Computational docking and pharmacophore modeling identify critical interactions (e.g., hydrogen bonding with Glu339 in CCR5 for antiviral activity) . Bioisosteric replacement of the nitro group with cyano or trifluoromethyl moieties can improve metabolic stability while retaining potency .
Q. How can molecular dynamics (MD) simulations guide the design of enzyme inhibitors?
MD simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability of 4-methyl-3-nitro derivatives to targets like CYP51. Key metrics include root-mean-square deviation (RMSD) of ligand-enzyme complexes and free energy calculations (MM-PBSA). For example, pyrano[3,2-c]pyridine analogs with rigid fused rings exhibit stronger hydrophobic interactions with CYP51’s heme pocket than flexible analogs .
Q. What experimental approaches resolve contradictions in reported synthetic yields for nitro-substituted derivatives?
Discrepancies in yields (e.g., 20.2% vs. 59% for Suzuki couplings) are addressed by:
- Reaction monitoring : TLC or LC-MS to identify side products (e.g., homocoupling of boronic acids) .
- Microwave-assisted synthesis : Reduces reaction times and improves reproducibility for nitro-group introductions .
- Additive screening : Bases like K₂CO₃ or Cs₂CO₃ minimize dehalogenation side reactions in cross-couplings .
Q. How are in vitro biological assays designed to evaluate anticancer potential?
Standard protocols include:
- MTT assays : Testing against HeLa, MCF-7, and SGC-7901 cell lines (IC₅₀ values <10 µM indicate high potency) .
- Microbial susceptibility testing : Agar dilution methods (e.g., MIC determinations against S. aureus and E. coli) .
- Cell cycle analysis : Flow cytometry to assess G2/M arrest induced by microtubule disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
